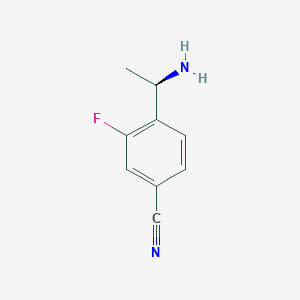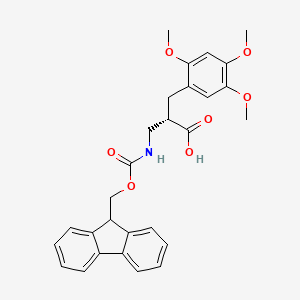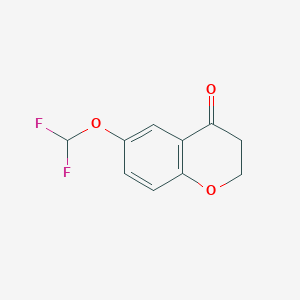
1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene is an aromatic compound with the molecular formula C8H3BrClNO2. This compound is characterized by the presence of bromine, chlorine, ethynyl, and nitro functional groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene can be synthesized through a multi-step process involving the introduction of each substituent onto the benzene ring. A common synthetic route includes:
Nitration: The nitration of benzene to introduce the nitro group, typically using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: The bromination and chlorination of the nitrobenzene derivative. This can be achieved using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The ethynyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Coupling: Palladium catalysts and copper(I) iodide in the presence of a base like triethylamine for Sonogashira coupling.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Coupled Products: From reactions involving the ethynyl group.
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro group increases the electrophilicity of the benzene ring, facilitating the attack by nucleophiles. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-chloro-4-nitrobenzene: Lacks the ethynyl group, making it less reactive in coupling reactions.
1-Bromo-2-chloro-4-ethynylbenzene: Lacks the nitro group, affecting its reactivity in reduction reactions.
1-Bromo-4-ethynyl-5-nitrobenzene: Lacks the chlorine atom, altering its substitution reaction profile.
Uniqueness
1-Bromo-2-chloro-4-ethynyl-5-nitrobenzene is unique due to the combination of its substituents, which confer a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H3BrClNO2 |
|---|---|
Peso molecular |
260.47 g/mol |
Nombre IUPAC |
1-bromo-2-chloro-4-ethynyl-5-nitrobenzene |
InChI |
InChI=1S/C8H3BrClNO2/c1-2-5-3-7(10)6(9)4-8(5)11(12)13/h1,3-4H |
Clave InChI |
DKVCAKPPUJJFGU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)

![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)





